N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide
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Overview
Description
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a benzamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate, which is then coupled with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are critical in the regulation of gene expression. By inhibiting HDACs, the compound can induce changes in chromatin structure, leading to altered gene expression and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also exhibits HDAC inhibitory activity but differs in its chemical structure and potency.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with similar biological activities but distinct structural features.
Uniqueness
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide stands out due to its specific substitution pattern and the presence of a fluorophenyl group, which enhances its binding affinity and selectivity towards target enzymes. This unique structure contributes to its potential as a therapeutic agent with improved efficacy and reduced side effects compared to similar compounds .
Properties
CAS No. |
790270-72-3 |
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Molecular Formula |
C16H15FN2O2 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H15FN2O2/c1-11-2-4-12(5-3-11)16(21)18-10-15(20)19-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
IGIVMWHSPWFHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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